molecular formula C14H20F2N2 B6150901 1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine CAS No. 1461868-81-4

1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine

Cat. No. B6150901
CAS RN: 1461868-81-4
M. Wt: 254.3
InChI Key:
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Description

1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine, also known as 3,4-DMPP, is a synthesized compound used in scientific research. It is a structural analog of the neurotransmitter dopamine and is used to study the effects of dopamine on various biological processes. 3,4-DMPP is an important tool for studying the effects of dopamine on biochemical and physiological processes, and its advantages and limitations for laboratory experiments are discussed in

Scientific Research Applications

1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine is an important tool for studying the effects of dopamine on biochemical and physiological processes. It has been used to study the effects of dopamine on the release of hormones from the pituitary gland, the regulation of blood pressure, and the regulation of behavior. It has also been used to study the effects of dopamine on the release of neurotransmitters from brain cells and the regulation of synaptic plasticity.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine is not completely understood. It is believed to act as an agonist at dopamine receptors, stimulating the release of neurotransmitters and hormones. It is also believed to act as an antagonist at certain receptors, blocking their activation and thus preventing the release of neurotransmitters and hormones.
Biochemical and Physiological Effects
1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of hormones from the pituitary gland, regulate blood pressure, and influence behavior. It has also been shown to increase the release of neurotransmitters from brain cells, regulate synaptic plasticity, and modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in solution. It is also relatively non-toxic and has a low potential for abuse. However, it has several limitations. It has a short half-life in the body, making it difficult to study long-term effects. It is also relatively expensive and may not be readily available.

Future Directions

There are several potential future directions for research involving 1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine. These include further investigation into the mechanism of action of 1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine, the development of more selective agonists and antagonists, and the study of the effects of 1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine on other biochemical and physiological processes. Additionally, further research could be conducted into the potential therapeutic applications of 1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine, such as the treatment of neurological disorders.

Synthesis Methods

1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine can be synthesized in a three-step process. The first step involves the reaction of 3,4-difluorobenzaldehyde with 1-bromopropane, which yields 3,4-difluorophenyl-2-methyl-2-bromopropane. The second step involves the reaction of this compound with sodium amide to yield 3,4-difluorophenyl-2-methyl-2-propan-1-amine. Finally, the third step involves the reaction of this compound with pyrrolidine to yield 1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine' involves the reaction of 3,4-difluoroacetophenone with pyrrolidine followed by reductive amination with methylamine.", "Starting Materials": [ "3,4-difluoroacetophenone", "pyrrolidine", "methylamine" ], "Reaction": [ "Step 1: 3,4-difluoroacetophenone is reacted with pyrrolidine in the presence of a base such as potassium carbonate in acetonitrile to form 1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-one.", "Step 2: The resulting ketone is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride to yield the final product, 1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine." ] }

CAS RN

1461868-81-4

Product Name

1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine

Molecular Formula

C14H20F2N2

Molecular Weight

254.3

Purity

95

Origin of Product

United States

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